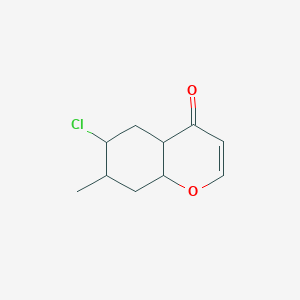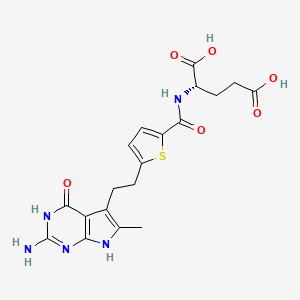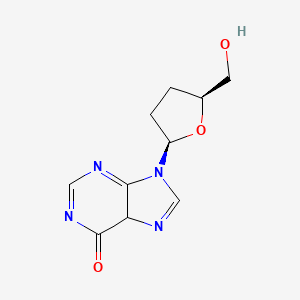
D-Fructose-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose-13C4 is a stable isotope-labeled compound of D-Fructose, a natural monosaccharide found in many plants. The labeling with carbon-13 isotopes makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Fructose-13C4 is synthesized by incorporating carbon-13 isotopes into the D-Fructose molecule. The process involves the use of carbon-13 labeled precursors in the synthesis pathway of D-Fructose. The reaction conditions typically require controlled environments to ensure the precise incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose as a starting material. The glucose undergoes enzymatic isomerization to produce this compound. The process is optimized to achieve high yields and purity, making it suitable for various research applications .
Analyse Des Réactions Chimiques
Types of Reactions
D-Fructose-13C4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce various derivatives, such as D-Glucuronic acid.
Reduction: Reduction reactions can convert this compound into sugar alcohols like D-Sorbitol.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include D-Glucuronic acid, D-Sorbitol, and various substituted derivatives of this compound. These products are valuable for further research and industrial applications .
Applications De Recherche Scientifique
D-Fructose-13C4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Employed in studies of plant physiology and biochemistry to track the movement and transformation of sugars within plants.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of pharmaceuticals and fine chemicals .
Mécanisme D'action
The mechanism of action of D-Fructose-13C4 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into the molecular targets and pathways involved in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to D-Fructose-13C4 include other isotope-labeled sugars such as:
- D-Glucose-13C6
- D-Galactose-13C6
- D-Mannose-13C6
- D-Ribose-13C5 .
Uniqueness
This compound is unique due to its specific labeling with carbon-13 isotopes at four positions within the molecule. This precise labeling allows for detailed studies of its metabolic pathways and interactions, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
184.13 g/mol |
Nom IUPAC |
(3S,4R,5R)-2-(hydroxy(113C)methyl)(3,4,6-13C3)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,4+1,5+1 |
Clé InChI |
LKDRXBCSQODPBY-ZLGYUBSNSA-N |
SMILES isomérique |
[13CH2]1[C@H]([13C@H]([13C@@H](C(O1)([13CH2]O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



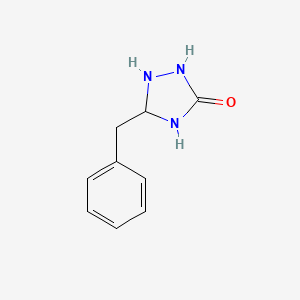


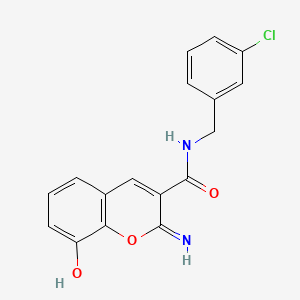
![3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one](/img/structure/B12366706.png)
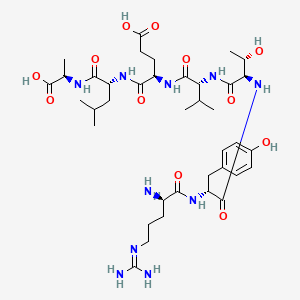

![4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole;hydrochloride](/img/structure/B12366729.png)

![sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B12366759.png)
